5-(2-Methyl-cyclohexylamino)-[1,3,4]thiadiazole-2-thiol
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Overview
Description
Preparation Methods
The synthesis of 5-(2-Methyl-cyclohexylamino)-[1,3,4]thiadiazole-2-thiol involves several steps. One common method includes the reaction of 2-methylcyclohexylamine with thiocarbohydrazide under specific conditions to form the desired thiadiazole ring . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the thiadiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-(2-Methyl-cyclohexylamino)-[1,3,4]thiadiazole-2-thiol undergoes various chemical reactions, including:
Scientific Research Applications
5-(2-Methyl-cyclohexylamino)-[1,3,4]thiadiazole-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-Methyl-cyclohexylamino)-[1,3,4]thiadiazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function . This interaction is facilitated by the thiadiazole ring, which can form stable complexes with metal ions and other biomolecules . The pathways involved in its mechanism of action include modulation of enzyme activity and inhibition of specific protein-protein interactions .
Comparison with Similar Compounds
5-(2-Methyl-cyclohexylamino)-[1,3,4]thiadiazole-2-thiol can be compared with other similar compounds, such as:
5-Methyl-1,3,4-thiadiazole-2-thiol: This compound has a similar thiadiazole ring but differs in the substituents attached to the ring.
2-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole: Another similar compound with different substituents, leading to variations in its chemical and biological properties.
2-Bromo-5-methyl-1,3,4-thiadiazole: This compound contains a bromine atom, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C9H15N3S2 |
---|---|
Molecular Weight |
229.4 g/mol |
IUPAC Name |
5-[(2-methylcyclohexyl)amino]-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C9H15N3S2/c1-6-4-2-3-5-7(6)10-8-11-12-9(13)14-8/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
VPEXGPZGXPUORY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC2=NNC(=S)S2 |
Origin of Product |
United States |
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